Home > Products > Screening Compounds P115251 > Sunitinib N-oxide
Sunitinib N-oxide - 356068-99-0

Sunitinib N-oxide

Catalog Number: EVT-1174203
CAS Number: 356068-99-0
Molecular Formula: C22H27FN4O3
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sunitinib N-oxide is a derivative of Sunitinib, which is a potent anti-cancer drug that acts as a VEGFR-2 inhibitor . It has the molecular formula C22 H27 F N4 O3 and a molecular weight of 414.47 .

Synthesis Analysis

Sunitinib and its derivatives can be synthesized through a multi-step process involving cyclization, hydrolysis, decarboxylation, formylation, and condensation . An improved synthesis method has been developed that uses a solvent-free decarboxylation process, which significantly improves the synthesis process of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, an important intermediate .

Molecular Structure Analysis

The molecular structure of Sunitinib N-oxide is characterized by its molecular formula C22 H27 F N4 O3 . A novel copper (II)-sunitinib complex, CuSun, has been synthesized and characterized in solid state and in solution by different methods such as DFT, FTIR, Raman, UV-vis, EPR, NMR, etc .

Chemical Reactions Analysis

Sunitinib N-oxide has been found to be involved in various chemical reactions. For instance, it has been found to be thoroughly separated from impurities including E-isomer, sunitinib N-oxide and impurity B with a retention factor (RF) of 0.35±0.02 .

Sunitinib

Relevance: Sunitinib N-oxide is a metabolite of Sunitinib, formed by the oxidation of the nitrogen atom in the N-methylpiperazine ring of Sunitinib [, , , ]. This structural modification significantly influences the compound's biological activity compared to its parent compound, Sunitinib. - Sunitinib Sunitinib Structure

    N-Desethyl Sunitinib (SU12662)

    Compound Description: N-Desethyl Sunitinib (SU12662) is the primary active metabolite of Sunitinib [, , ]. It is formed via N-deethylation of the N-methylpiperazine ring in Sunitinib, primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver. N-Desethyl Sunitinib also exhibits antitumor activity and is considered pharmacologically active, contributing to the overall therapeutic effect of Sunitinib.

    Relevance: N-Desethyl Sunitinib is structurally related to Sunitinib N-oxide as they are both metabolites of Sunitinib. They differ in the modification of the N-methylpiperazine ring, with N-Desethyl Sunitinib lacking an ethyl group and Sunitinib N-oxide having an oxygen atom double-bonded to the nitrogen [, , ].

    Sorafenib

    Relevance: Sorafenib shares a similar chemical structure and mechanism of action with Sunitinib, both being multi-kinase inhibitors targeting similar pathways involved in cancer cell growth and survival. This makes it a relevant compound for comparative analysis in studying the pharmacokinetics and pharmacodynamics of Sunitinib N-oxide [].

    Sorafenib N-oxide

    Compound Description: Sorafenib N-oxide is a metabolite of Sorafenib generated via oxidation, primarily by CYP3A4 []. While Sorafenib N-oxide exhibits lower activity compared to Sorafenib, it is essential to understand its formation and potential contribution to the drug's overall efficacy and safety profile.

    Relevance: Sorafenib N-oxide, similar to Sunitinib N-oxide, is an N-oxide metabolite of its parent compound, Sorafenib. This structural similarity makes it relevant for comparing metabolic pathways and potential toxicological implications of N-oxide formation in tyrosine kinase inhibitors [, ].

    Impurity B

    Relevance: Though the exact structure is not defined, Impurity B is relevant as it highlights the significance of studying related substances and potential impurities during Sunitinib and Sunitinib N-oxide synthesis to ensure drug quality and safety [].

    Source and Classification

    Sunitinib N-oxide is classified as a drug metabolite. It originates from the metabolic conversion of sunitinib through oxidative processes in the body, primarily involving cytochrome P450 enzymes. The compound can be identified by its unique chemical structure and properties that differentiate it from its parent compound, sunitinib.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of sunitinib N-oxide typically involves the oxidation of sunitinib using various oxidizing agents. Common methods include:

    1. Oxidative Reactions: Utilizing reagents such as hydrogen peroxide or peracids to facilitate the conversion of sunitinib into its N-oxide form.
    2. Enzymatic Oxidation: Employing cytochrome P450 enzymes that mimic the metabolic processes occurring in vivo.

    These methods can yield varying degrees of purity and yield, necessitating careful optimization of reaction conditions to achieve desired outcomes.

    Molecular Structure Analysis

    Structure and Data

    Sunitinib N-oxide has a specific molecular structure characterized by the addition of an oxygen atom to the nitrogen atom in the sunitinib molecule. Its molecular formula is C22H26N4OC_{22}H_{26}N_4O, with a molecular weight of approximately 366.47 g/mol. The structural representation includes:

    • A substituted indolinone ring
    • A pyrrole moiety
    • An alkyl chain with a diethylamine group

    The compound's structural features contribute to its biological activity and interaction with target proteins.

    Chemical Reactions Analysis

    Reactions and Technical Details

    Sunitinib N-oxide undergoes various chemical reactions, particularly in metabolic pathways where it is further transformed or conjugated. Key reactions include:

    1. Hydrolysis: Leading to the formation of other metabolites.
    2. Conjugation: With glucuronic acid or sulfate groups, enhancing solubility for excretion.

    Understanding these reactions is crucial for predicting pharmacokinetics and drug interactions.

    Mechanism of Action

    Process and Data

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    Sunitinib N-oxide exhibits several notable physical and chemical properties:

    • Melting Point: Approximately 189–191 °C.
    • Solubility: Relatively low solubility in water, which can impact bioavailability.
    • LogP (Partition Coefficient): Approximately 2.5, indicating moderate lipophilicity.
    • pKa: About 8.95, suggesting it exists predominantly in its neutral form at physiological pH.

    These properties are essential for understanding the drug's behavior in biological systems.

    Applications

    Scientific Uses

    Sunitinib N-oxide is primarily utilized in pharmacological research to better understand the metabolism and efficacy of sunitinib as an anticancer agent. Its applications include:

    Properties

    CAS Number

    356068-99-0

    Product Name

    Sunitinib N-oxide

    IUPAC Name

    N,N-diethyl-2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethanamine oxide

    Molecular Formula

    C22H27FN4O3

    Molecular Weight

    414.5 g/mol

    InChI

    InChI=1S/C22H27FN4O3/c1-5-27(30,6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-

    InChI Key

    DNCVCKYIYMUMFC-ATVHPVEESA-N

    SMILES

    CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)[O-]

    Synonyms

    N-[2-(Diethyloxidoamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide; 5-(5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethyl-N-oxoamino

    Canonical SMILES

    CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)[O-]

    Isomeric SMILES

    CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)[O-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.